Cas no 1261508-84-2 (1-(bromomethyl)-3-methyl-2-(trifluoromethyl)benzene)

1-(Bromomethyl)-3-methyl-2-(trifluoromethyl)benzene is a brominated aromatic compound featuring a reactive bromomethyl group and a trifluoromethyl substituent on a methyl-substituted benzene ring. This structure makes it a versatile intermediate in organic synthesis, particularly for introducing trifluoromethylated benzyl groups into target molecules. The bromomethyl functionality allows for further functionalization via nucleophilic substitution or cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances stability and influences reactivity. Its applications include pharmaceutical and agrochemical synthesis, where the trifluoromethyl moiety is often sought for its metabolic stability and lipophilicity. The compound is typically handled under inert conditions due to the reactivity of the benzylic bromide group.
1-(bromomethyl)-3-methyl-2-(trifluoromethyl)benzene structure
1261508-84-2 structure
Product Name:1-(bromomethyl)-3-methyl-2-(trifluoromethyl)benzene
CAS No:1261508-84-2
MF:C9H8BrF3
MW:253.059032440186
CID:2101744
Update Time:2025-05-19

1-(bromomethyl)-3-methyl-2-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 3-METHYL-2-(TRIFLUOROMETHYL)BENZYL BROMIDE
    • CID 91757583
    • 1-(bromomethyl)-3-methyl-2-(trifluoromethyl)benzene
    • Inchi: 1S/C9H8BrF3/c1-6-3-2-4-7(5-10)8(6)9(11,12)13/h2-4H,5H2,1H3
    • InChI Key: AOQGFFXDNJWEPH-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC=C(C)C=1C(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Topological Polar Surface Area: 0

1-(bromomethyl)-3-methyl-2-(trifluoromethyl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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Additional information on 1-(bromomethyl)-3-methyl-2-(trifluoromethyl)benzene

Chemical Profile of 1-(bromomethyl)-3-methyl-2-(trifluoromethyl)benzene (CAS No. 1261508-84-2)

1-(bromomethyl)-3-methyl-2-(trifluoromethyl)benzene, identified by its CAS number 1261508-84-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aromatic hydrocarbons modified with bromomethyl, methyl, and trifluoromethyl substituents, which endow it with unique chemical properties suitable for various synthetic applications.

The molecular structure of 1-(bromomethyl)-3-methyl-2-(trifluoromethyl)benzene consists of a benzene ring substituted with a bromomethyl group at the 1-position, a methyl group at the 3-position, and a trifluoromethyl group at the 2-position. This specific arrangement of functional groups makes the compound a versatile intermediate in organic synthesis, particularly in the development of novel active pharmaceutical ingredients (APIs) and specialty chemicals.

In recent years, there has been growing interest in the use of halogenated aromatic compounds as building blocks for drug discovery. The presence of the bromomethyl group allows for further functionalization via nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores. Additionally, the trifluoromethyl group is known to enhance metabolic stability and binding affinity in drug molecules, making it a valuable feature in medicinal chemistry.

Recent studies have highlighted the utility of 1-(bromomethyl)-3-methyl-2-(trifluoromethyl)benzene in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By leveraging the reactivity of the bromomethyl group, researchers have been able to construct complex kinase inhibitors with improved potency and selectivity. For instance, derivatives of this compound have been explored as inhibitors of tyrosine kinases, which are key targets in oncology research.

The influence of the trifluoromethyl group on the electronic properties of the benzene ring has also been extensively studied. The electron-withdrawing nature of this substituent can modulate the reactivity of adjacent functional groups, making it possible to fine-tune the chemical behavior for specific synthetic purposes. This property has been exploited in the development of novel agrochemicals, where trifluoromethylation is often employed to enhance pesticidal activity.

Moreover, 1-(bromomethyl)-3-methyl-2-(trifluoromethyl)benzene has found applications in materials science, particularly in the synthesis of liquid crystals and organic semiconductors. The rigid aromatic core combined with electron-withdrawing substituents can impart desirable thermal stability and electronic properties to these materials. Such applications are particularly relevant in the rapidly evolving field of flexible electronics, where high-performance organic semiconductors are essential.

In conclusion, 1-(bromomethyl)-3-methyl-2-(trifluoromethyl)benzene (CAS No. 1261508-84-2) is a multifunctional compound with broad utility across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate for pharmaceutical synthesis, agrochemical development, and advanced materials research. As research continues to uncover new applications for halogenated aromatic compounds, compounds like this are likely to remain at the forefront of chemical innovation.

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